Aluminum tert-butoxide

Catalog No.
S661982
CAS No.
556-91-2
M.F
C4H10AlO
M. Wt
101.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum tert-butoxide

CAS Number

556-91-2

Product Name

Aluminum tert-butoxide

IUPAC Name

aluminum;2-methylpropan-2-olate

Molecular Formula

C4H10AlO

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H10O.Al/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

ZYJCNKZDMOOHSA-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]

Synonyms

Aluminum tert-butoxide (6CI,7CI); tert-Butyl Alcohol Aluminum Salt; Aluminum t-Butoxide; Aluminum tert-Butanolate; Aluminum tert-Butylate; Aluminum tri-tert-Butoxide; Aluminum tris(tert-Butoxide); Aluminum tris(tert-Butylate); Tri-tert-Butoxyaluminum

Canonical SMILES

CC(C)(C)O.[Al]

Oppenauer Oxidation:

Aluminum tert-butoxide serves as a key reagent in the Oppenauer oxidation reaction. This reaction converts primary and secondary alcohols to their corresponding ketones by utilizing a hydrogen acceptor, typically acetone. The Lewis acidity of Al(O-t-Bu)3 facilitates the abstraction of a hydride ion from the alcohol, leading to the formation of the ketone.

Meerwein–Ponndorf–Verley Reduction:

Similar to the Oppenauer oxidation, Al(O-t-Bu)3 acts as a catalyst in the Meerwein–Ponndorf–Verley (MPV) reduction. This reaction transforms ketones into their corresponding alcohols using another carbonyl compound, often isopropanol, as the hydrogen donor. The Lewis acid again plays a crucial role by activating the carbonyl group of the ketone, enabling the transfer of a hydride ion from the isopropanol.

Synthesis of 1,1,2-Triethoxyethene:

Aluminum tert-butoxide finds use in the preparation of 1,1,2-triethoxyethene, a versatile organic intermediate. The reaction involves the treatment of 1,1,2,2-tetraethoxyethane with Al(O-t-Bu)3, followed by the elimination of ethanol. The Lewis acidity of the catalyst promotes the cleavage of the C-O bond and subsequent ethane elimination, leading to the formation of the desired triethoxyethene.

Other Applications:

Beyond the specific examples mentioned, aluminum tert-butoxide also finds use in various other organic transformations, including:

  • Friedel–Crafts alkylations
  • Pinacol rearrangements
  • Cyclizations

Aluminum tert-butoxide is an organometallic compound with the molecular formula C12H27AlO3\text{C}_{12}\text{H}_{27}\text{AlO}_{3} and a molecular weight of approximately 246.32 g/mol. It appears as a light yellow powder and is characterized by its high solubility in organic solvents such as alcohols, benzene, toluene, and xylene. The compound is sensitive to moisture and can cause severe skin burns and eye damage upon contact .

Aluminum tert-butoxide is primarily used as a reagent in various organic synthesis reactions, including the Oppenauer oxidation of alcohols to ketones and the Meerwein-Ponndorf-Verley reduction of ketones. It also plays a role in the preparation of 1,1,2-triethoxyethene through reactions with 1,1,2,2-tetraethoxyethane .

  • Toxicity: Limited data exists on the specific toxicity of Al(OC(CH3)3)3. However, aluminum compounds can be generally irritating to the skin, eyes, and respiratory system [].
  • Flammability: Flammable, ignites readily in contact with heat or open flames [].
  • Reactivity: Reacts violently with water, releasing flammable tert-butanol [].

  • Oppenauer Oxidation: This reaction involves the conversion of alcohols to ketones using aluminum tert-butoxide as a catalyst.
  • Meerwein-Ponndorf-Verley Reduction: In this process, ketones are reduced to alcohols.
  • Aldol Condensation: Aluminum tert-butoxide can facilitate the condensation of ketones to form larger carbon chains .
  • Reactions with Acetyl Chloride: Studies have shown that aluminum tert-butoxide reacts with acetyl chloride, leading to various products through nucleophilic substitution mechanisms .

Aluminum tert-butoxide can be synthesized through several methods:

  • Reaction with Tert-Butyl Alcohol: A common synthesis route involves reacting aluminum metal with tert-butyl alcohol in the presence of mercuric chloride. This method yields aluminum tert-butoxide along with other by-products .
  • Recrystallization: The compound can be purified by recrystallization from solvents like benzene. Sublimation techniques may also be employed under controlled conditions .

Aluminum tert-butoxide has various applications in both industrial and research settings:

  • Catalyst in Organic Reactions: It serves as a catalyst for oxidation and reduction reactions in organic synthesis.
  • Material Science: The compound is utilized in the production of advanced materials and coatings due to its reactivity and ability to form complexes with other compounds.
  • Chemical Research: Researchers employ aluminum tert-butoxide for studying reaction mechanisms and developing new synthetic pathways .

Studies on the interactions of aluminum tert-butoxide focus primarily on its reactivity with various organic substrates. For instance, its role in facilitating aldol reactions or its behavior when combined with acetyl chloride provides insights into its reactivity patterns and potential applications in synthetic chemistry .

Several compounds share similarities with aluminum tert-butoxide, particularly in their structure or reactivity:

Compound NameMolecular FormulaKey Characteristics
Aluminum triisopropoxideC12H27AlO3Used similarly as a reagent; more sterically hindered.
Aluminum diethylphosphinateC10H23AlO3PUsed in organometallic chemistry; different functional groups.
Aluminum acetylacetonateC15H21AlO5Acts as a precursor for aluminum oxide; different reactivity profile.
Aluminum isopropoxideC9H21AlO3Commonly used in sol-gel processes; similar catalytic properties.

Uniqueness of Aluminum Tert-Butoxide

Aluminum tert-butoxide is unique due to its specific applications in oxidation reactions and its role as a versatile reagent in organic synthesis. Its ability to facilitate both oxidation and reduction processes distinguishes it from other aluminum alkoxides, which may have more limited reactivity profiles or different applications.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

101.0547033 g/mol

Monoisotopic Mass

101.0547033 g/mol

Heavy Atom Count

6

UNII

6D623JMP3R

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

556-91-2

Wikipedia

Aluminum tert-butoxide

General Manufacturing Information

2-Propanol, 2-methyl-, aluminum salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

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